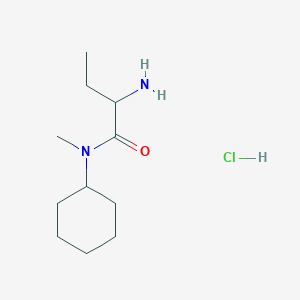

2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride

CAS No.: 2155852-08-5

Cat. No.: VC4367969

Molecular Formula: C11H23ClN2O

Molecular Weight: 234.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2155852-08-5 |

|---|---|

| Molecular Formula | C11H23ClN2O |

| Molecular Weight | 234.77 |

| IUPAC Name | 2-amino-N-cyclohexyl-N-methylbutanamide;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O.ClH/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9;/h9-10H,3-8,12H2,1-2H3;1H |

| Standard InChI Key | XBWGPMVQXQRPAV-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)N(C)C1CCCCC1)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₁H₂₃ClN₂O, with a molecular weight of 234.76 g/mol . Its SMILES notation (CCC(N)C(=O)N(C)C1CCCCC1.Cl) reveals a branched aliphatic chain attached to a secondary amide group, with a cyclohexyl ring and methyl group on the nitrogen atom . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₃ClN₂O | |

| Molecular Weight | 234.76 g/mol | |

| SMILES | CCC(N)C(=O)N(C)C1CCCCC1.Cl | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

Stereochemical Considerations

While stereochemical data for this specific compound are unavailable, analogous amides (e.g., cannabinoid receptor antagonists) exhibit chirality-dependent activity . The presence of a stereocenter at the α-carbon of the butanamide backbone suggests that enantiomeric purity could influence receptor binding affinity, though experimental validation is pending.

Synthesis and Physicochemical Properties

Synthetic Routes

-

Acylation of amines: Reacting cyclohexylmethylamine with α-branched carboxylic acid derivatives.

-

Salt formation: Treating the free base with hydrochloric acid to improve crystallinity .

Physical Properties

Available data indicate the compound is a solid at room temperature, though melting point, boiling point, and density values remain uncharacterized . Predictive models estimate a logP of ~3.6, suggesting moderate lipophilicity . Solubility in common organic solvents (e.g., methanol, DMSO) is likely limited due to the hydrochloride salt form, favoring aqueous media at acidic pH .

Table 2: Predicted Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| logP | 3.6 (estimated) | Computational model |

| Topological Polar SA | 46.3 Ų | |

| Refractivity | 62.7 cm³ |

Pharmacological Research and Hypothetical Mechanisms

Peripheral Selectivity Considerations

Key challenges in CB1 antagonist development include minimizing blood-brain barrier (BBB) penetration to avoid neuropsychiatric side effects. Compounds with polar surface area (PSA) >70 Ų and molecular weight <400 g/mol often exhibit favorable peripheral selectivity . With a PSA of 46.3 Ų , this compound may require structural modifications (e.g., introducing hydrogen bond donors) to reduce CNS exposure.

Preclinical Data and Research Gaps

In Vitro Profiling

-

hCB1 Ke = 170 nM

-

MDCK-mdr1 permeability = 0.2% (predictive of low BBB penetration) .

These results suggest that introducing basic groups (e.g., amidines) could enhance peripheral selectivity for 2-amino-N-cyclohexyl-N-methylbutanamide derivatives.

Pharmacokinetic Predictions

Using quantitative structure-activity relationship (QSAR) models, the compound’s half-life in human liver microsomes is estimated at <30 minutes, indicating rapid hepatic clearance . Improving metabolic stability would require reducing electron-rich moieties susceptible to cytochrome P450 oxidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume